molecular formula C5H10O2 B161405 2-Methoxyethyl vinyl ether CAS No. 1663-35-0

2-Methoxyethyl vinyl ether

Cat. No.: B161405
CAS No.: 1663-35-0
M. Wt: 102.13 g/mol
InChI Key: GXZPMXGRNUXGHN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methoxyethyl vinyl ether (MVE) is an organic compound that primarily targets chemical synthesis, surface coatings, paints, plastics, rubber, textiles, and adhesives . It serves as a significant organic solvent, enhancing reaction efficiency and product quality .

Mode of Action

MVE interacts with its targets through chemical reactions. For instance, it can be synthesized through the esterification reaction of ethylene glycol and methyl acrylate (or methyl methacrylate) . This reaction requires the presence of a catalyst, with sulfuric acid and phosphoric acid being commonly used .

Biochemical Pathways

It’s known that mve is involved in the synthesis of various materials, such as surface coatings, paints, and plastics . It’s also used in the production of block copolymers via living cationic polymerization .

Pharmacokinetics

It’s known that mve is a volatile liquid that can dissolve in water and many organic solvents, such as alcohols, ethers, and ketones . This suggests that MVE may have good bioavailability due to its solubility.

Result of Action

The molecular and cellular effects of MVE’s action largely depend on its application. For instance, in the field of material science, MVE contributes to the production of various materials with desired properties . In the context of polymer science, MVE can help produce block copolymers with unique physical gelation properties .

Action Environment

The action, efficacy, and stability of MVE can be influenced by environmental factors. For instance, the reaction rate of MVE can be accelerated by reducing the concentration of tetrahydrofuran (THF) to very low levels . Additionally, MVE should be stored at 2-8°C in a sealed, dry environment to maintain its stability . Safety measures should be taken to avoid direct skin and eye contact, inhalation of its vapor, and contact with fire sources and oxidants .

Chemical Reactions Analysis

2-Methoxyethyl vinyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include initiators like IBVE-HCl/SnCl4 for polymerization and oxidizing agents for oxidation reactions . The major products formed from these reactions include various copolymers and oxidized derivatives .

Properties

IUPAC Name

1-ethenoxy-2-methoxyethane
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InChI

InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3
Source PubChem
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InChI Key

GXZPMXGRNUXGHN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC=C
Source PubChem
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Molecular Formula

C5H10O2
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Related CAS

29695-83-8, 50856-25-2
Record name Ethene, (2-methoxyethoxy)-, homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-methoxy-
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DSSTOX Substance ID

DTXSID30168086
Record name 1-Methoxy-2-vinyloxyethane
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [HSDB]
Record name 1-Methoxy-2-vinyloxyethane
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Boiling Point

108.8 °C @ 760 MM HG
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Flash Point

64 °F OC.
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Solubility

IN WATER: 8.8 G/100 ML
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Density

0.897 @ 20 °C/20 °C
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Vapor Density

3.52 (AIR= 1)
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Vapor Pressure

18.0 [mmHg], 18 MM HG @ 20 °C
Record name 1-Methoxy-2-vinyloxyethane
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Color/Form

LIQUID

CAS No.

1663-35-0
Record name (2-Methoxyethoxy)ethene
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Record name 2-Methoxyethyl vinyl ether
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Record name 1-Methoxy-2-vinyloxyethane
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Record name 2-METHOXYETHYL VINYL ETHER
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Melting Point

-83 °C
Record name 1-METHOXY-2-VINYLOXY ETHANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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